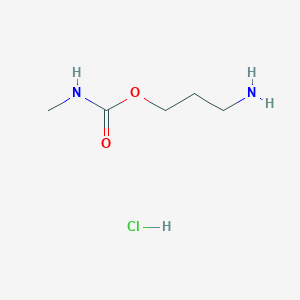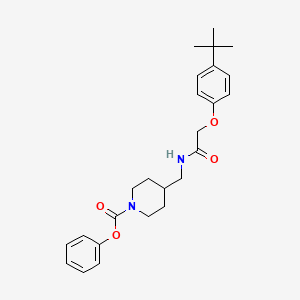
Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate, also known as compound 1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and neuronal cell death. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer and neurodegeneration. Additionally, this compound 1 has been shown to activate the Nrf2/Keap1 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis, neuroprotection, and anti-inflammatory effects. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 is its potential therapeutic applications in cancer and neurological disorders. However, there are also limitations to its use in lab experiments, including the complexity of the synthesis process and the need for careful optimization of reaction conditions to obtain a high yield of the desired product. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound 1.
Orientations Futures
There are several potential future directions for research on Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1. One area of focus could be on optimizing the synthesis process to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound 1. Another area of focus could be on developing novel derivatives of this compound 1 with improved therapeutic properties. Finally, there is a need for preclinical and clinical trials to evaluate the safety and efficacy of this compound 1 in humans.
Méthodes De Synthèse
Compound 1 is synthesized through a multistep process involving the reaction of piperidine with tert-butyl 4-bromobenzoate to form intermediate 1. The intermediate is then reacted with 4-(tert-butyl)phenoxyacetic acid and N,N-dimethylformamide to form the final product, Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1. The synthesis process is complex and requires careful optimization of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis. In neurological research, this compound 1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
phenyl 4-[[[2-(4-tert-butylphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-25(2,3)20-9-11-21(12-10-20)30-18-23(28)26-17-19-13-15-27(16-14-19)24(29)31-22-7-5-4-6-8-22/h4-12,19H,13-18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGRZRPJFHSKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2899901.png)
![(5-Methylpyrazin-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2899902.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbaldehyde](/img/structure/B2899903.png)
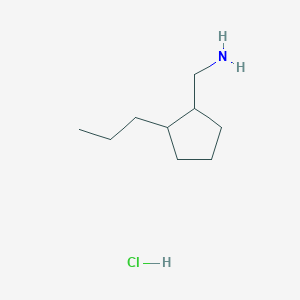
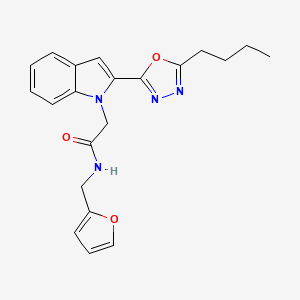
![2-(3-chloro-4-methoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2899906.png)
![6-Isopropyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899908.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2899910.png)
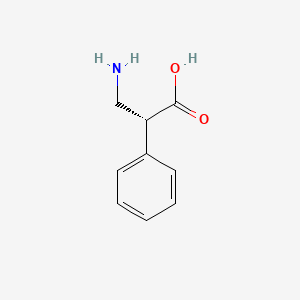

![N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide](/img/structure/B2899914.png)
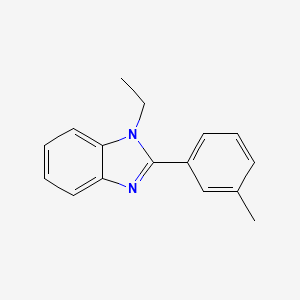
![4-[(Piperidin-4-yl)methoxy]quinoline](/img/structure/B2899918.png)
